S-(D-Carboxybutyl)-L-homocysteine is a derivative of the amino acid homocysteine, classified within the group of organic compounds known as L-alpha-amino acids. This compound has garnered attention due to its potential role in inhibiting the enzyme betaine-homocysteine S-methyltransferase, which is crucial in homocysteine metabolism. The compound is not approved for clinical use and remains largely experimental, with ongoing research exploring its biochemical properties and applications in metabolic studies.
S-(D-Carboxybutyl)-L-homocysteine is synthesized from L-homocysteine through various alkylation methods. It belongs to the class of S-alkylated homocysteine derivatives, which have been identified as potent inhibitors of betaine-homocysteine S-methyltransferase, an enzyme that catalyzes the transfer of a methyl group from betaine to homocysteine, producing dimethylglycine and methionine .
The synthesis of S-(D-Carboxybutyl)-L-homocysteine can be achieved through several methods:
S-(D-Carboxybutyl)-L-homocysteine has a chemical formula of and a molecular weight of approximately 235.301 g/mol. The structure consists of a carboxybutyl group attached to the sulfur atom of homocysteine, which contributes to its inhibitory properties against betaine-homocysteine S-methyltransferase. The specific arrangement of atoms plays a crucial role in its biological activity .
S-(D-Carboxybutyl)-L-homocysteine primarily acts as an inhibitor for betaine-homocysteine S-methyltransferase. The mechanism involves competitive inhibition where the compound competes with homocysteine for binding at the active site of the enzyme. The inhibition leads to elevated levels of homocysteine, which can have significant metabolic implications.
Key reaction details include:
The mechanism by which S-(D-Carboxybutyl)-L-homocysteine exerts its effects involves:
This mechanism highlights its potential utility in studying metabolic disorders related to elevated homocysteine levels .
Relevant data from studies indicate that careful handling and storage are necessary to maintain compound integrity for experimental use .
S-(D-Carboxybutyl)-L-homocysteine is primarily used in research settings focused on:
The compound's role as an inhibitor provides valuable insights into enzyme regulation and metabolic control mechanisms, making it a significant focus in biochemical research .
S-(δ-Carboxybutyl)-L-homocysteine (CBHcy) inhibits betaine-homocysteine S-methyltransferase (BHMT) by exploiting the enzyme’s zinc-dependent catalytic mechanism. BHMT utilizes a catalytic zinc ion tetrahedrally coordinated by three conserved residues (Cys217, Cys299, Cys300 in human BHMT) and a water molecule in its resting state. Upon binding, CBHcy displaces this water molecule, positioning its sulfur atom as the fourth zinc ligand. This direct metal coordination mimics the transition state geometry of homocysteine’s thiolate anion during catalysis [1] [9].
Crystallographic analyses reveal that CBHcy’s extended carboxybutyl moiety forms critical electrostatic interactions with the BHMT active site. The terminal carboxylate engages in hydrogen bonding with Trp44 and Tyr160, residues essential for betaine binding. Simultaneously, CBHcy’s amino acid backbone maintains interactions typically occupied by homocysteine, particularly with Glu159. This dual interaction locks the enzyme in a conformation resembling the transition state complex, preventing substrate turnover [1] [4].
Mutagenesis studies demonstrate the functional significance of these interactions. Tyr160Phe mutation completely abolishes BHMT activity by disrupting betaine coordination, while Trp44 substitutions reduce catalytic efficiency by >90%. Similarly, Glu159 mutations impair homocysteine binding affinity. CBHcy capitalizes on these precise interactions, explaining its nanomolar affinity (Kd = 280 nM) compared to natural substrates [1] [9]. The inhibitor induces two distinct conformational changes detectable via intrinsic tryptophan fluorescence: an initial shift upon homocysteine-site occupation and a subsequent change mimicking betaine binding. These changes reflect CBHcy’s capacity to engage both substrate pockets simultaneously [1].
Table 1: Key Active Site Interactions in the BHMT-CBHcy Complex
| CBHcy Functional Group | BHMT Residue | Interaction Type | Functional Consequence |
|---|---|---|---|
| Thiolate sulfur | Zn²⁺ | Coordinate covalent bond | Mimics homocysteine thiolate activation |
| Terminal carboxylate | Trp44, Tyr160 | Hydrogen bonding | Blocks betaine binding pocket |
| α-Amino/α-carboxyl groups | Glu159 | Ionic/H-bonding | Mimics homocysteine binding |
| Hydrophobic alkyl chain | Leu17, Phe31 | Van der Waals | Stabilizes inhibitor positioning |
CBHcy functions as a bisubstrate analog inhibitor, simultaneously occupying both the homocysteine and betaine binding sites of BHMT. Kinetic analyses reveal complex inhibition patterns that depend on substrate saturation conditions. When assayed against betaine, CBHcy demonstrates pure competitive inhibition with an apparent inhibition constant (Kiapp) of 12 nM. This exceptionally high affinity arises from CBHcy’s structural mimicry of the reaction’s transition state, which involves methyl transfer from betaine to zinc-activated homocysteine [9].
Against homocysteine, however, CBHcy exhibits noncompetitive kinetics. This dichotomy stems from BHMT’s ordered bi-bi catalytic mechanism where homocysteine binding precedes betaine. Fluorescence binding studies confirm CBHcy forms a binary complex with BHMT (Kd = 280 nM), analogous to homocysteine (Kd = 7.9 μM) but with 28-fold greater affinity. Unlike homocysteine, CBHcy binding does not trigger the conformational change necessary for subsequent betaine binding, effectively freezing the catalytic cycle [1] [3].
The dual inhibition profile is further evidenced by ternary complex formation studies. While betaine alone shows no detectable binding to BHMT, it forms a tight ternary complex (Kd = 1.1 μM) with the BHMT-homocysteine binary complex. CBHcy prevents this ternary complex formation by occupying both substrate channels simultaneously. This mechanism explains the paradoxical observation that CBHcy inhibits betaine utilization more potently than homocysteine utilization despite structural similarity to homocysteine [1] [7].
Table 2: Kinetic Parameters of CBHcy Inhibition
| Kinetic Parameter | Against Betaine | Against Homocysteine | Experimental Conditions |
|---|---|---|---|
| Inhibition pattern | Competitive | Noncompetitive | Recombinant human BHMT |
| Kiapp (nM) | 12 | 7,000 | pH 7.4, 37°C |
| Substrate Km (μM) | 50 (betaine) | 7.9 (homocysteine) | Fluorescence binding assays |
| Ternary complex formation | Abolished | Abolished | Crystallography & fluorescence |
CBHcy induces sustained BHMT suppression through both direct enzymatic inhibition and downstream metabolic effects. Acute administration (intraperitoneal injection) in mice reduces hepatic BHMT activity by >90% within 2 hours, correlating with a 2.7-fold increase in plasma total homocysteine. This inhibition persists for ≥8 hours, with enzymatic activity recovering fully only after 24 hours. Repeated dosing (every 12 hours) amplifies homocysteine accumulation, inducing a 7-fold elevation after six doses due to cumulative disruption of homocysteine remethylation [3] [6].
Oral administration studies in rats confirm CBHcy’s bioavailability and chronic effects. When incorporated into defined diets (5 mg/meal every 8 hours for 3-14 days), CBHcy maintains >90% BHMT inhibition throughout treatment. This results in persistently elevated plasma homocysteine (2-5-fold) and significantly reduces hepatic S-adenosylmethionine (SAM) concentrations (>40%) and SAM:S-adenosylhomocysteine ratios. Crucially, these metabolic disruptions progress despite unchanged BHMT protein levels, confirming direct enzymatic inhibition rather than transcriptional downregulation [5] [6].
Prolonged CBHcy exposure (14 days) triggers secondary metabolic adaptations:
Notably, BHMT activity recovery post-CBHcy cessation exhibits tissue-specific kinetics. Liver activity normalizes within 24 hours, while metabolic consequences (hypomethylation, reduced glutathione) persist longer due to depleted SAM pools and altered enzyme expression. This establishes CBHcy as both an acute inhibitor and chronic metabolic disruptor [5] [6].
Table 3: Time-Dependent Metabolic Effects of CBHcy in Rats
| Parameter | 3-Day Treatment | 14-Day Treatment | Key Dietary Influence |
|---|---|---|---|
| Plasma homocysteine increase | 2-3 fold | 3-5 fold | Methionine deficiency amplifies |
| Liver SAM decrease | 30-40% | 40-60% | Consistent across diets |
| CBS activity reduction | 20-30% | 30-50% | Progressive over time |
| Hepatic triglycerides | No change | 2.4-fold increase | Only in methionine-deficient |
| Glutathione depletion | Not detected | 15-20% | Exacerbated in cysteine-devoid |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: